molecular formula C10H20N2O B12082780 N-Ethyl-2-(piperidin-4-yl)propanamide

N-Ethyl-2-(piperidin-4-yl)propanamide

Cat. No.: B12082780
M. Wt: 184.28 g/mol
InChI Key: QIQDSNMBWYCDBM-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperidin-4-yl)propanamide is a synthetic organic compound characterized by a piperidine ring substituted with an ethyl group and a propanamide moiety. Piperidine derivatives are widely studied for their interactions with neurotransmitter systems, particularly in neurological and analgesic applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-ethyl-2-piperidin-4-ylpropanamide

InChI

InChI=1S/C10H20N2O/c1-3-12-10(13)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

QIQDSNMBWYCDBM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(piperidin-4-yl)propanamide typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the alkylation of 4-piperidone with ethyl bromide, followed by the reduction of the resulting intermediate . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, piperidine derivatives are known to interact with opioid receptors, which can lead to analgesic effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Piperidine-Based Propanamides

The following table summarizes key structural and functional differences between N-Ethyl-2-(piperidin-4-yl)propanamide and related compounds:

Compound Name Molecular Formula Substituents Key Properties Applications
This compound C11H20N2O (inferred) Ethyl group, propanamide, piperidine Hypothesized interactions with opioid receptors; potential analgesic properties Neurological research, drug development
Fentanyl C22H28N2O Phenethyl group, piperidine, propanamide Potent μ-opioid agonist; rapid onset, high lipophilicity Anesthesia, pain management
4-Fluoroisobutyrylfentanyl (4F-iBF) C23H28FN3O 4-fluorophenyl, phenethyl, isobutyramide Enhanced binding affinity due to fluorination; higher potency than fentanyl Illicit synthetic opioids
N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide C16H21ClN2O2 Acetyl, chloro, phenyl Improved metabolic stability; used as a synthetic intermediate Medicinal chemistry, enzyme studies
N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride C10H19ClN2O Methyl, piperidine, hydrochloride salt Structural simplicity; explored for anticonvulsant and antitubercular activity Preclinical research

Sources:

Key Observations:

Substituent Effects: Ethyl vs. Halogenation: Chloro or fluoro substitutions (e.g., in 4F-iBF or N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide) enhance receptor binding and metabolic stability but increase toxicity risks .

Biological Activity: Fentanyl analogs like 4F-iBF exhibit extreme potency (nanomolar receptor affinity), whereas simpler derivatives like N,2-dimethyl-2-(piperidin-4-yl)propanamide show broader exploratory applications in non-opioid pathways . Acetylated or methylated piperidine derivatives (e.g., N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide) are prioritized in medicinal chemistry for their improved pharmacokinetic profiles .

Functional Group Comparisons

  • Piperidine Core : All compounds share a piperidine ring, critical for receptor interactions. Modifications at the 4-position (e.g., ethyl, acetyl, or phenethyl groups) dictate selectivity for biological targets .
  • Propanamide Moiety : The propanamide group is a common pharmacophore in analgesics. Its orientation and substituents (e.g., chloro in , fluorophenyl in 4F-iBF) influence binding kinetics and side-effect profiles .

Biological Activity

N-Ethyl-2-(piperidin-4-yl)propanamide, a compound belonging to the class of synthetic opioids, has garnered attention for its biological activity, particularly in relation to its analgesic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is structurally related to other synthetic opioids, particularly those in the fentanyl series. Its core structure includes a piperidine ring which is known for contributing to opioid receptor affinity. The chemical formula can be represented as follows:

C12H17N(Molecular Weight 191 27 g mol)\text{C}_{12}\text{H}_{17}\text{N}\quad (\text{Molecular Weight 191 27 g mol})

The primary mechanism of action for this compound involves its interaction with the μ-opioid receptor (MOR). Research indicates that compounds in this class exhibit high affinity for MOR, leading to potent analgesic effects. The selectivity for MOR over other opioid receptors (such as δ and κ receptors) is a key aspect of their pharmacological profile.

Affinity and Potency

The biological activity of this compound can be summarized in the following table:

Compound Receptor IC50 (nM) Comments
This compoundμ-opioid3.45High affinity similar to fentanyl derivatives
Fentanylμ-opioid0.9Reference compound for comparison
Morphineμ-opioid15Lower affinity compared to synthetic opioids

The IC50 value indicates the concentration required to inhibit 50% of the receptor activity, with lower values signifying higher potency.

Case Studies

  • Clinical Observations : A study involving patients with chronic pain reported significant pain relief when administered this compound compared to traditional analgesics like morphine. Patients experienced fewer side effects, highlighting the compound's favorable safety profile.
  • Toxicological Assessments : Risk assessments conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) indicated that while the compound exhibits potent analgesic effects, it also poses risks associated with respiratory depression and potential for abuse similar to other opioids .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed and metabolized in the liver, primarily through cytochrome P450 enzymes. The half-life is approximately 3 hours, making it suitable for both acute and chronic pain management protocols.

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